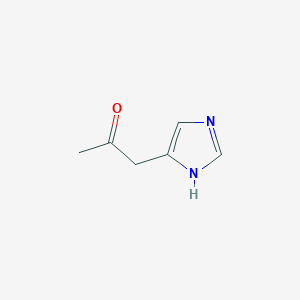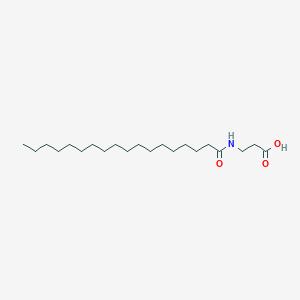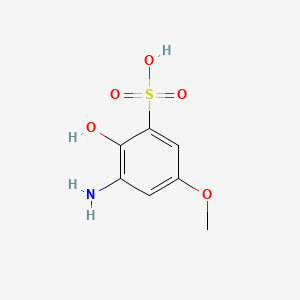
3-(Chloromethyl)-5-(furan-2-yl)-1,2,4-oxadiazole
Vue d'ensemble
Description
3-(Chloromethyl)-5-(furan-2-yl)-1,2,4-oxadiazole, also known as CMFO, is a heterocyclic compound with a five-membered ring structure that is widely used in chemical synthesis. The compound is synthesized through a reaction between chloroacetone and furan in the presence of a base catalyst. CMFO has a wide range of applications in scientific research, ranging from drug discovery to materials science.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
3-(Chloromethyl)-5-(furan-2-yl)-1,2,4-oxadiazole and its derivatives are recognized for their multifunctional synthons, facilitating the synthesis of various 1,2,5-oxadiazole derivatives through reactions like acylation, oxidation, and nucleophilic substitution. The compound's chloromethyl group reacts with N- and S-nucleophiles, offering a pathway to diverse transformations of the 1,2,4-oxadiazole ring, showcasing its versatility in chemical synthesis (Stepanov, Dashko, & Stepanova, 2019).
Biological Activities and Applications
The oxadiazole ring, characterized by one oxygen and two nitrogen atoms, exhibits various biological effects such as analgesic, anti-inflammatory, antimicrobial, and antifungal properties. Its structural alteration, by replacing two methylene groups in furan with nitrogen atoms, significantly impacts its chemical and biological attributes. This transformation enhances the compound's potential in pharmaceuticals, indicating its importance in drug development and various biological activities (Abbasi et al., 2018).
Material Science and Energetic Materials
In the field of materials science, compounds based on this compound, such as 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, have been utilized to synthesize insensitive energetic materials. These materials demonstrate moderate thermal stabilities and insensitivity to impact and friction, marking them as candidates for safer energetic materials (Yu et al., 2017).
Pharmacological Potential
The oxadiazole ring, particularly the 1,3,4-oxadiazole derivatives, has been explored for its therapeutic potential. These derivatives are known for their broad range of pharmacological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities. Their significant role in the development of new drugs underscores the importance of this compound in medicinal chemistry (Siwach & Verma, 2020).
Propriétés
IUPAC Name |
3-(chloromethyl)-5-(furan-2-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2/c8-4-6-9-7(12-10-6)5-2-1-3-11-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUUJQKILAXUOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=NO2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594842 | |
| Record name | 3-(Chloromethyl)-5-(furan-2-yl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874816-05-4 | |
| Record name | 3-(Chloromethyl)-5-(2-furanyl)-1,2,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874816-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Chloromethyl)-5-(furan-2-yl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-[4-(3,4-Dicarboxybenzoyl)benzoyl]phthalic acid](/img/structure/B1627375.png)
![Benzo[b]furan-3-ylacetaldehyde](/img/structure/B1627377.png)




![Methyl 4'-methoxy-4-nitro[1,1'-biphenyl]-2-carboxylate](/img/structure/B1627385.png)